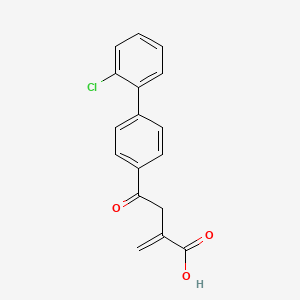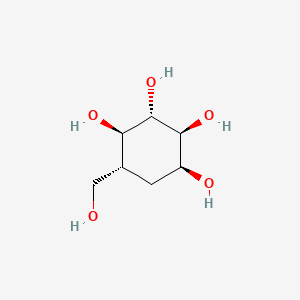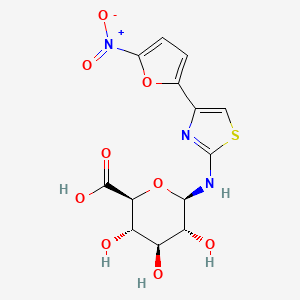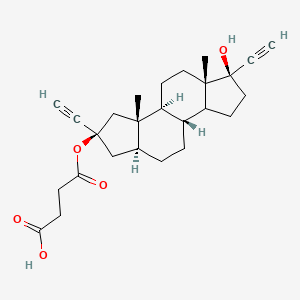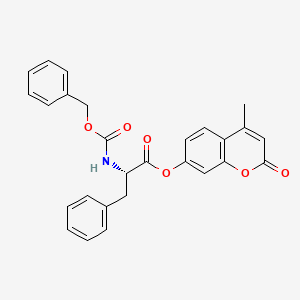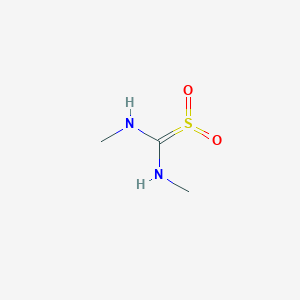![molecular formula C21H30O4 B1196224 3-[4-(3,7-Dimethylocta-2,6-dienoxy)-3,5-dimethoxyphenyl]prop-2-en-1-ol](/img/structure/B1196224.png)
3-[4-(3,7-Dimethylocta-2,6-dienoxy)-3,5-dimethoxyphenyl]prop-2-en-1-ol
Descripción general
Descripción
3-[4-(3,7-Dimethylocta-2,6-dienoxy)-3,5-dimethoxyphenyl]prop-2-en-1-ol is a natural product found in Ligularia intermedia, Verbesina glabrata, and other organisms with data available.
Aplicaciones Científicas De Investigación
Complexation with Transition Metals
Research has shown that compounds like 3,7-dimethylocta-1,6-diene, a related chemical, can complex with transition metals. For example, when reacted with palladium(II) chloride, it can undergo Wacker oxidation or yield a Pd π-allyl derivative via intermolecular hydrogen transfer. With mercury(II) acetate, Markownikoff cyclisation occurs, producing isomeric 2-(2,3-dimethylcyclopentyl)propan-2-ols (Mcquillin & Parker, 1974).
Synthesis of Sulphides and Dienes
The synthesis of sulphides and dienes using derivatives of dimethylocta diene has been investigated. For instance, 2,6-dimethylocta-2,6-dien-4-ol, a related compound, was used to synthesize sulphides, which are models for crosslinks in natural rubber (Morrison, 1982).
Manganese(III)-Induced Radical Additions
The addition of organic radicals generated by oxidation with manganese(III) acetate to 3,7-dimethylocta-1,6-diene has been studied. This research provides insights into the reactions of dimethylocta dienes with various organic radicals (Mcquillin & Wood, 1976).
Natural Product Isolation
Compounds such as (E)-3-acetyl-6-(3,7-dimethylocta-2,6-dienyloxy)-2,4-dihydroxybenzoic acid have been isolated from natural products like the fruits of Melicope semecarpifolia. Such studies contribute to understanding the composition and potential applications of natural products (Chen et al., 2008).
Catalytic Oxidation Studies
The catalytic oxidation of compounds like 3,7-dimethylocta-1,6-diene by RhCl3–FeCl3 in oxygen has been explored. This research helps understand the oxidation processes of similar dienes (Mcquillin & Parker, 1975).
Acidolysis of Lignin Model Compounds
Studies on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, including enol ether compounds related to 3-[4-(3,7-dimethylocta-2,6-dienoxy)-3,5-dimethoxyphenyl]prop-2-en-1-ol, have been conducted. This research is crucial for understanding the chemical behavior of lignin and its derivatives (Yokoyama, 2015).
Propiedades
IUPAC Name |
3-[4-(3,7-dimethylocta-2,6-dienoxy)-3,5-dimethoxyphenyl]prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-16(2)8-6-9-17(3)11-13-25-21-19(23-4)14-18(10-7-12-22)15-20(21)24-5/h7-8,10-11,14-15,22H,6,9,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNIFFJAKKQUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C(C=C(C=C1OC)C=CCO)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



